Methyl 2-(1-tosyl-1H-imidazol-4-YL)acetate
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Overview
Description
Methyl 2-(1-tosyl-1H-imidazol-4-YL)acetate is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions The tosyl group (p-toluenesulfonyl) is a common protecting group in organic synthesis, which enhances the stability and reactivity of the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-tosyl-1H-imidazol-4-YL)acetate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Tosyl Group: The tosyl group is introduced by reacting the imidazole derivative with p-toluenesulfonyl chloride in the presence of a base such as pyridine.
Esterification: The final step involves the esterification of the imidazole derivative with methyl chloroacetate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-tosyl-1H-imidazol-4-YL)acetate undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be replaced by other nucleophiles, leading to the formation of different imidazole derivatives.
Oxidation and Reduction: The imidazole ring can undergo oxidation to form imidazole N-oxides or reduction to form dihydroimidazoles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Various substituted imidazole derivatives.
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazoles.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
Methyl 2-(1-tosyl-1H-imidazol-4-YL)acetate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Material Science: It is used in the development of advanced materials, including polymers and catalysts.
Biological Studies: The compound is employed in biochemical assays to study enzyme inhibition and protein interactions.
Chemical Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of Methyl 2-(1-tosyl-1H-imidazol-4-YL)acetate involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The tosyl group enhances the compound’s stability and facilitates its binding to target proteins. The ester group can undergo hydrolysis, releasing the active imidazole moiety, which then exerts its biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(1-benzyl-1H-imidazol-4-YL)acetate: Similar structure but with a benzyl group instead of a tosyl group.
Methyl 2-(1-methyl-1H-imidazol-4-YL)acetate: Contains a methyl group instead of a tosyl group.
Methyl 2-(1-phenyl-1H-imidazol-4-YL)acetate: Features a phenyl group instead of a tosyl group.
Uniqueness
Methyl 2-(1-tosyl-1H-imidazol-4-YL)acetate is unique due to the presence of the tosyl group, which enhances its stability and reactivity. This makes it a valuable intermediate in organic synthesis and a useful tool in medicinal chemistry for the development of new therapeutic agents.
Properties
IUPAC Name |
methyl 2-[1-(4-methylphenyl)sulfonylimidazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c1-10-3-5-12(6-4-10)20(17,18)15-8-11(14-9-15)7-13(16)19-2/h3-6,8-9H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNHCYPJGQABTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60463137 |
Source
|
Record name | METHYL 2-(1-TOSYL-1H-IMIDAZOL-4-YL)ACETATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60463137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
497159-97-4 |
Source
|
Record name | METHYL 2-(1-TOSYL-1H-IMIDAZOL-4-YL)ACETATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60463137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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